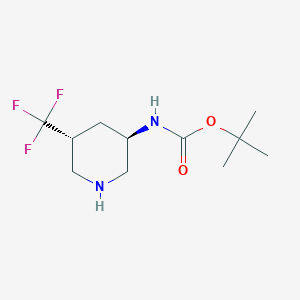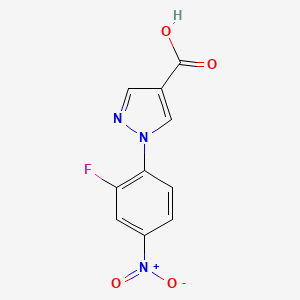
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, also known as FNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. FNPA is a pyrazole derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
作用机制
The mechanism of action of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is not fully understood. However, studies have suggested that 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid exerts its cytotoxic activity by inducing apoptosis, a programmed cell death process. 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has been shown to exhibit cytotoxic activity against cancer cell lines, inhibit the activity of acetylcholinesterase, and inhibit the activity of topoisomerase II. 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has also been shown to exhibit anti-inflammatory activity and antioxidant activity.
实验室实验的优点和局限性
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments, including its ease of synthesis, low cost, and potential application in various fields. However, 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid also has some limitations, including its low solubility in water and its potential toxicity.
未来方向
There are several future directions for the study of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid. One future direction is the development of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid derivatives with improved solubility and cytotoxic activity. Another future direction is the study of the mechanism of action of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid and its derivatives. Additionally, the potential application of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis, could be explored.
合成方法
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has been synthesized through various methods, including a one-pot synthesis method, a microwave-assisted method, and a solvent-free method. The one-pot synthesis method involves the reaction of 2-fluoro-4-nitrophenylhydrazine with ethyl acetoacetate followed by cyclization with malonic acid in the presence of piperidine. The microwave-assisted method involves the reaction of 2-fluoro-4-nitrophenylhydrazine with ethyl acetoacetate in the presence of piperidine followed by cyclization with malonic acid under microwave irradiation. The solvent-free method involves the reaction of 2-fluoro-4-nitrophenylhydrazine with ethyl acetoacetate in the presence of piperidine followed by cyclization with malonic acid under solvent-free conditions.
科学研究应用
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has been studied for its potential application in the field of cancer research. Studies have shown that 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid exhibits cytotoxic activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has also been studied for its potential application in the treatment of Alzheimer's disease. Studies have shown that 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid exhibits inhibitory activity against acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is involved in memory and learning.
属性
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O4/c11-8-3-7(14(17)18)1-2-9(8)13-5-6(4-12-13)10(15)16/h1-5H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDDITRQSNTZSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=C(C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


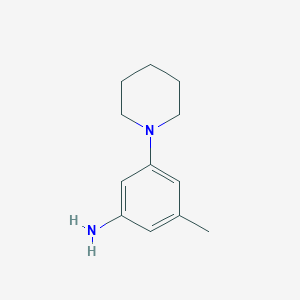
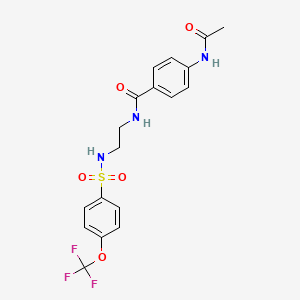
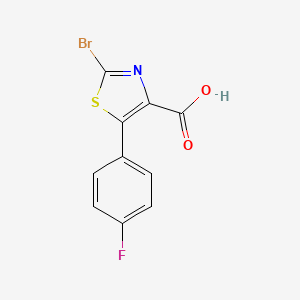

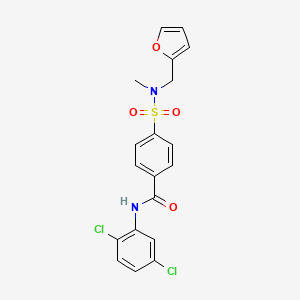
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2616229.png)
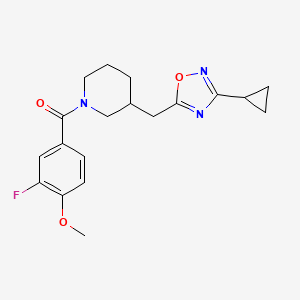
![(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B2616233.png)


